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molecular formula C11H15IO B8374688 4-Ethyl-1-iodo-2-isopropoxy-benzene

4-Ethyl-1-iodo-2-isopropoxy-benzene

Cat. No. B8374688
M. Wt: 290.14 g/mol
InChI Key: GWRSYIMSVQYEJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617346B1

Procedure details

4-Ethyl-1-iodo-2-isopropoxy-benzene (0.93 g, 3.2 mmol) was dissolved in dimethylformamide (5 mL). Zinc cyanide (226 mg, 1.92 mmol) was added. Argon gas was passed through the mixture for 10 min. Tetrakis(triphenylphosphine)-palladium(184 mg, 0.16 mmol) was added and the mixture was heated at 90° C. for 5 h. The reaction mixture was cooled to room temperature and poured into water. The mixture was extracted with diethyl ether. The organic extracts were washed with brine and dried over anhydrous magnesium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 10% diethyl ether in hexanes yielded 4-ethyl-2-isopropoxy-benzonitrile (0.34 g, 56%).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Zinc cyanide
Quantity
226 mg
Type
catalyst
Reaction Step Three
Quantity
184 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6](I)=[C:5]([O:10][CH:11]([CH3:13])[CH3:12])[CH:4]=1)[CH3:2].O.[CH3:15][N:16](C)C=O>[C-]#N.[Zn+2].[C-]#N.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:15]#[N:16])=[C:5]([O:10][CH:11]([CH3:13])[CH3:12])[CH:4]=1)[CH3:2] |f:3.4.5,6.7.8.9.10|

Inputs

Step One
Name
Quantity
0.93 g
Type
reactant
Smiles
C(C)C1=CC(=C(C=C1)I)OC(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Zinc cyanide
Quantity
226 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Four
Name
Quantity
184 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
WASH
Type
WASH
Details
eluting with 10% diethyl ether in hexanes

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C1=CC(=C(C#N)C=C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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